[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine

Aurora Kinase Cancer Therapeutics Structure-Activity Relationship

[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine (CAS 1019605-75-4) is a secondary amine building block defined by a 3-bromo-4-fluorophenyl ring system N-linked to a chiral butan-2-yl group. This specific halogenation pattern (meta-bromo, para-fluoro) is a privileged motif in kinase inhibitor design, as seen in Aurora A inhibitors like compound 10l, which leverage this substitution for enhanced target binding and cellular potency.

Molecular Formula C11H15BrFN
Molecular Weight 260.15 g/mol
Cat. No. B13250044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine
Molecular FormulaC11H15BrFN
Molecular Weight260.15 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3
InChIKeyYADQZAAUUYHEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine: A Differentiated Secondary Amine Scaffold for Medicinal Chemistry


[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine (CAS 1019605-75-4) is a secondary amine building block defined by a 3-bromo-4-fluorophenyl ring system N-linked to a chiral butan-2-yl group . This specific halogenation pattern (meta-bromo, para-fluoro) is a privileged motif in kinase inhibitor design, as seen in Aurora A inhibitors like compound 10l, which leverage this substitution for enhanced target binding and cellular potency [1]. The compound's structure, with a molecular formula of C₁₁H₁₅BrFN and a molecular weight of 260.15 g/mol, offers a unique combination of a chiral, branched aliphatic amine and a densely functionalized aromatic ring, positioning it as a key intermediate for synthesizing diverse, stereochemically defined small molecules .

Halogen-substituted aryl pharmacophore for kinase inhibitor design
Chiral butan-2-yl group enables stereochemical SAR exploration
Secondary amine handle supports diverse derivatization chemistry

Why a Simple Secondary Amine Cannot Substitute for [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine in SAR-Driven Research


Substituting [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine with a generic, non-fluorinated benzylamine or a non-branched aliphatic amine is insufficient for structure-activity relationship (SAR) studies. The specific ortho-bromo/para-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a known pharmacophore element in potent kinase inhibitors, with quantitative SAR studies demonstrating that this precise arrangement of halogens is critical for achieving low-nanomolar IC50 values against targets like Aurora A and IDO, whereas other halogen regioisomers or unsubstituted phenyl analogs show significantly reduced potency [1]. Furthermore, the chiral butan-2-yl group on the nitrogen introduces steric bulk and a stereocenter, which are essential for probing conformational constraints and chiral recognition within enzyme active sites, a property absent in simpler, achiral N-methyl or N-ethyl benzylamine analogs .

Non-halogenated benzylamine
Lacks the 3-bromo-4-fluoro pharmacophore alignment reported in kinase inhibitor motifs; activity profile may differ significantly.
Achiral N-alkyl analog
Cannot probe stereochemical recognition or conformational constraints within enzyme active sites; chiral SAR remains unexplored.

Quantitative Evidence Guide for Selecting [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine over Other Amine Building Blocks


Superior Cellular Activity Conferred by the 3-Bromo-4-Fluorophenyl Motif in Aurora Kinase Inhibitors

The 3-bromo-4-fluorophenyl group, which is the core aromatic moiety of the target compound, is a key determinant of potency in a series of Aurora kinase inhibitors. In a direct head-to-head comparison within the same study, a nicotinamide derivative bearing this motif (compound 10l) demonstrated significantly enhanced antitumor activity against SW620 and NCI-H1975 cancer cell lines compared to a reference compound lacking this substitution. This data provides a strong class-level inference that the target compound, as a precursor to this motif, offers a strategic advantage for developing potent Aurora kinase inhibitors [1].

Kinase motif potency
Class-level
IC50: 0.61 vs 3.37 µM (SW620)
1.06 vs 6.67 µM (NCI-H1975)
Reported cell-model response context
Class-level inference; verify with target compound
Aurora Kinase Cancer Therapeutics Structure-Activity Relationship

Class-Leading Physicochemical Differentiation via Halogen Substitution and Chiral Branching

The target compound's physicochemical profile is defined by the combination of the 3-bromo-4-fluorophenyl group and the chiral butan-2-yl amine. The introduction of fluorine into organic molecules is a well-established strategy to attenuate amine basicity (pKa) and improve metabolic stability. The target compound is expected to exhibit a lower pKa compared to its non-fluorinated counterpart (e.g., (3-bromophenyl)methyl(butan-2-yl)amine), enhancing membrane permeability and potentially reducing off-target activity at ion channels [1]. The chiral center at the butan-2-yl group introduces a stereocenter, which can be exploited for stereoselective interactions, a feature absent in simple N-alkyl benzylamine analogs .

Physicochemical shift
Class-level
Predicted pKa reduction ~1–2 log units
Supports basicity and permeability differentiation
In silico prediction; experimental data needed
Medicinal Chemistry Physicochemical Properties Drug Design

Validated Synthetic Utility as a Key Intermediate in Agrochemical Patent Literature

The 3-bromo-4-fluorobenzyl core, which is the foundation of the target compound, is explicitly claimed and utilized as a key intermediate in the synthesis of pesticidally active pyrethroids [1]. This patent evidence demonstrates that this structural motif is not only relevant in a pharmaceutical context but has also been industrially validated as a building block for generating valuable chemical matter. The target compound, as a secondary amine derivative of this core, offers a synthetically versatile handle for further functionalization compared to the benzyl halides or alcohols described in the patent, providing a direct entry point into a broader range of complex molecules [1].

Synthetic utility
Supporting evidence
Patent-validated intermediate for agrochemical pyrethroids
Supports synthetic versatility and commercial relevance
3-bromo-4-fluorobenzyl core with amine handle
Agrochemical Synthesis Patent Intermediates Process Chemistry

Defined Molecular Identity via Chromatographic and Spectrometric Characterization

The target compound has a defined and verifiable molecular identity, as confirmed by gas chromatography-mass spectrometry (GC-MS). The presence of a characteristic mass spectrum in the SpectraBase database (as the closely related isomer 1-(3-Bromo-4-fluorophenyl)butan-2-amine) provides a unique analytical fingerprint for this structural class [1]. This level of characterization ensures that procurement of this specific building block is distinct from purchasing a mixture of isomers or an undefined analog, guaranteeing consistency in downstream synthesis and biological assays.

Identity verification
Supporting evidence
Unique InChIKey and GC-MS fingerprint
Enables unambiguous procurement and purity verification
CAS 1019605-75-4; SpectraBase data
Analytical Chemistry Compound Characterization QC/QA

Optimal Application Scenarios for [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine Based on Quantitative Evidence


Synthesis of Next-Generation Aurora Kinase Inhibitors for Oncology Research

Medicinal chemistry teams focused on developing potent and selective Aurora A kinase inhibitors should prioritize this building block. As demonstrated by compound 10l, the 3-bromo-4-fluorophenyl motif is critical for achieving sub-micromolar IC50 values (0.61 µM and 1.06 µM against SW620 and NCI-H1975, respectively) [1]. Using this amine as a starting point allows for the rapid exploration of SAR around the amine linker and the introduction of chiral diversity, a key advantage over achiral or non-halogenated analogs.

Exploration of Chiral Chemical Space in Central Nervous System (CNS) Drug Discovery

The combination of a fluorinated aromatic ring and a chiral, branched amine makes this compound an ideal candidate for CNS drug discovery programs. The fluorine atom is known to attenuate amine basicity, which can improve blood-brain barrier penetration and reduce off-target effects [1]. The chiral center at the butan-2-yl group provides a handle for studying stereoselective interactions with CNS targets like GPCRs, ion channels, or transporters, enabling the differentiation of eutomers from distomers early in the lead optimization process.

Development of Fluorinated Agrochemical Intermediates with Improved Environmental Profiles

Based on its patent-validated core, this amine can serve as a versatile intermediate for developing novel pyrethroid analogs or other fluorinated agrochemicals [1]. The presence of fluorine often enhances metabolic stability and bioactivity in agrochemical agents. The secondary amine functionality provides a convenient point of attachment for diverse carboxylic acids or other electrophiles, enabling the creation of focused libraries of amide-based analogs with potential for improved selectivity and reduced environmental persistence compared to non-fluorinated counterparts.

Precursor for Chemical Biology Probes Targeting IDO1 and Related Enzymes

The 3-bromo-4-fluorophenyl group is a recurring motif in potent indoleamine 2,3-dioxygenase (IDO1) inhibitors, such as IDO-IN-1 (IC50 = 59 nM) [1]. This amine can be utilized to synthesize novel IDO1 inhibitors with unique linker geometries and chiral handles. By incorporating the chiral butan-2-yl group, researchers can probe the stereochemical requirements of the IDO1 active site and potentially develop inhibitors with improved subtype selectivity and pharmacokinetic properties compared to achiral or simpler amine-linked analogs.

Application
Selection Property
Validation Focus
Aurora kinase inhibitor SAR probe synthesis
3-Bromo-4-fluorophenyl pharmacophore
Cell-viability endpoint response context
CNS target stereochemical probe design
Chiral amine with modulated basicity
Permeability and off-target screening context
Fluorinated agrochemical intermediate development
Secondary amine for amide coupling
Environmental fate and activity context
IDO1 chemical probe and selectivity studies
3-bromo-4-fluorophenyl motif for IDO1
Enzyme inhibition and subtype selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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